Diisopentyl carbonate

描述

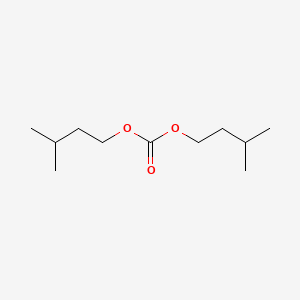

Diisopentyl carbonate (CAS 2050-95-5), also known as bis(3-methylbutyl) carbonate, is an aliphatic carbonate ester with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . It is a colorless, odorless liquid with a density of 0.916 g/cm³, a boiling point of 237°C, and a flash point of 88.2°C . Its structure features two branched isopentyl (3-methylbutyl) groups attached to a central carbonate group, as confirmed by ¹H NMR (δ 0.90–0.92 ppm for terminal methyl groups) .

This compound is synthesized via transesterification of dimethyl carbonate (DMC) with isoamyl alcohol in the presence of a base catalyst (e.g., K₂CO₃), achieving a 76% yield under optimized conditions .

属性

CAS 编号 |

2050-95-5 |

|---|---|

分子式 |

C11H22O3 |

分子量 |

202.29 g/mol |

IUPAC 名称 |

bis(3-methylbutyl) carbonate |

InChI |

InChI=1S/C11H22O3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |

InChI 键 |

DWWPOAYNAWHBKI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCOC(=O)OCCC(C)C |

产品来源 |

United States |

化学反应分析

Transesterification Reactions

Diisopentyl carbonate undergoes transesterification with alcohols, forming mixed carbonates. For example:

-

Reaction with ethanol produces ethyl isopentyl carbonate and isopentyl ethyl carbonate as intermediates, eventually yielding diethyl carbonate .

-

Steric hindrance around the isopentyl groups significantly impacts reaction kinetics, slowing the process compared to less hindered carbonates like dimethyl carbonate (DMC) .

Comparison of Reaction Rates Between Carbonates and Ethanol

Hydrolysis

This compound undergoes hydrolysis in acidic or basic conditions to form isopentyl glycol and carbon dioxide :

This reaction is influenced by pH and temperature, with basic conditions typically accelerating the process.

Nucleophilic Substitution

The carbonyl carbon of this compound is susceptible to nucleophilic attack by alcohols, amines, or other nucleophiles. For example:

-

Reaction with primary alcohols (e.g., methanol) produces mixed carbonates (e.g., methyl isopentyl carbonate).

-

Steric hindrance from the branched isopentyl groups reduces reactivity compared to linear alkyl carbonates .

Key Research Findings

-

Steric Effects : Branched alkyl groups (e.g., isopentyl) significantly reduce reaction rates in transesterification and nucleophilic substitution compared to linear alkyl groups .

-

Transesterification Pathways : Reactions proceed through intermediate mixed carbonates before reaching equilibrium products .

-

Synthesis Considerations : Catalyst selection and reaction conditions (e.g., temperature, pressure) critically influence yield and product purity.

相似化合物的比较

Comparison with Similar Compounds

Didodecyl Carbonate (Dilauryl Carbonate)

- Molecular Formula : C₂₅H₅₀O₃

- Molecular Weight : 398.67 g/mol

- Physical Properties : Viscous liquid with a boiling point of 180°C at 1 mbar .

- Structural Differences : Linear dodecyl (C12) chains vs. branched isopentyl (C5) chains.

- Synthesis: Similar transesterification process but with dodecanol, yielding 48% due to steric hindrance from long alkyl chains .

- Applications : Used as a lubricant or plasticizer in polymers, contrasting with Diisopentyl carbonate’s niche in pharmaceutical synthesis.

Diphenyl Carbonate

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.21 g/mol

- Structural Differences : Aromatic phenyl groups vs. aliphatic isopentyl chains.

- Applications: Key monomer in polycarbonate production (e.g., via melt transesterification with bisphenol-A) . Unlike this compound, it is thermally unstable at high temperatures (>200°C), decomposing into CO₂ and phenol derivatives .

Diisopentyl Phthalate

- Molecular Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.34 g/mol

- Structural Differences : Phthalate ester (two ester groups on a benzene ring) vs. carbonate ester.

Comparative Data Table

| Property | This compound | Didodecyl Carbonate | Diphenyl Carbonate | Diisopentyl Phthalate |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₂₂O₃ | C₂₅H₅₀O₃ | C₁₃H₁₀O₃ | C₁₆H₂₂O₄ |

| Molecular Weight | 202.29 | 398.67 | 214.21 | 278.34 |

| Boiling Point (°C) | 237 | 180 (1 mbar) | Decomposes | ~300 (estimated) |

| Density (g/cm³) | 0.916 | ~0.89 (estimated) | 1.20 | ~1.04 |

| Key Applications | Pharmaceuticals | Lubricants | Polycarbonates | Plasticizers |

| Regulatory Status | Unrestricted | Unrestricted | Restricted (dust) | Restricted (REACH) |

Key Findings and Research Insights

Branching vs. Linearity: this compound’s branched chains enhance solubility in nonpolar solvents compared to linear analogs like Didodecyl carbonate .

Thermal Stability : this compound’s higher boiling point (237°C) vs. Diphenyl carbonate’s decomposition at elevated temperatures reflects differences in intermolecular forces (aliphatic vs. aromatic) .

Synthetic Efficiency : Shorter-chain alcohols (e.g., isoamyl) in this compound synthesis improve yield (76%) compared to long-chain analogs (48% for Didodecyl carbonate) .

Toxicity Profile : Diisopentyl phthalate’s regulatory restrictions highlight the safety advantage of carbonate esters in pharmaceutical applications .

常见问题

Basic Research Questions

Q. What established synthetic routes are available for diisopentyl carbonate, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : While direct data on this compound synthesis is limited, analogous esterification or transesterification methods can be adapted. For example, describes the catalytic reaction of CO₂ with alcohols to produce diisopentyl formal, suggesting that carbonates may be synthesized via similar pathways using carbonyl sources (e.g., phosgene substitutes or CO₂) and isoamyl alcohols. Key variables include catalyst type (e.g., Lewis acids), temperature (optimized to avoid side reactions), and solvent polarity. Reaction efficiency can be monitored via gas chromatography (GC) .

Q. What validated analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is widely used for purity assessment, as demonstrated for structurally similar esters like di-n-pentyl phthalate (>98.0% purity verification in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for confirming functional groups and structural assignments. Retention indices and spectral libraries (e.g., NIST databases) should be cross-referenced to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety measures extrapolated from phthalate analogs () include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand, activated carbon) and avoid water jets to prevent environmental contamination.

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to immiscibility and combustion risks .

Advanced Research Questions

Q. How do reaction mechanisms for this compound synthesis differ from those of structurally analogous esters under heterogeneous catalysis?

- Methodological Answer : Mechanistic studies should combine kinetic profiling (e.g., in situ IR spectroscopy) and isotopic labeling (e.g., ¹⁸O tracing) to elucidate intermediates. highlights CO₂ activation pathways for diisopentyl formal, suggesting that carbonate formation may involve nucleophilic attack by isoamyl alcohol on activated CO₂ or carbonyl intermediates. Computational modeling (DFT) can further compare energy barriers between carbonate and ether/ester pathways .

Q. What computational models predict the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on functional group reactivity. Molecular dynamics simulations can assess hydrolysis rates under varying pH and temperature conditions. Experimental validation via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is critical to confirm predicted metabolites (e.g., isoamyl alcohol and carbonic acid derivatives) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

- Population : Define model organisms (e.g., Daphnia magna vs. mammalian cell lines).

- Intervention/Exposure : Standardize dose metrics (e.g., µg/L vs. molarity).

- Comparison : Contrast acute vs. chronic exposure protocols.

- Outcome : Harmonize endpoints (e.g., LC₅₀, oxidative stress markers).

- Time : Specify exposure durations. Meta-analyses and sensitivity analyses can identify confounding factors (e.g., solvent carriers in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reports for this compound synthesis?

- Methodological Answer : Replicate studies under controlled conditions (e.g., solvent purity, catalyst pretreatment). Use factorial experimental design to isolate variables (e.g., temperature, catalyst loading). Cross-validate results with multiple analytical techniques (GC, NMR) to rule out instrumental bias. ’s tabulated data for diethyl carbonate synthesis provides a template for benchmarking reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。